![molecular formula C19H22N2O3 B5722830 N-[4-(4-morpholinylmethyl)phenyl]-2-phenoxyacetamide](/img/structure/B5722830.png)
N-[4-(4-morpholinylmethyl)phenyl]-2-phenoxyacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(4-morpholinylmethyl)phenyl]-2-phenoxyacetamide, also known as MPAPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Aplicaciones Científicas De Investigación
N-[4-(4-morpholinylmethyl)phenyl]-2-phenoxyacetamide has been found to have potential therapeutic applications in various fields of research. It has been studied for its anticancer properties, with promising results in inhibiting the growth of certain cancer cells. It has also been investigated for its neuroprotective effects, showing potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, N-[4-(4-morpholinylmethyl)phenyl]-2-phenoxyacetamide has been studied for its potential in treating cardiovascular diseases and inflammation.
Mecanismo De Acción
The mechanism of action of N-[4-(4-morpholinylmethyl)phenyl]-2-phenoxyacetamide is not fully understood, but it is believed to act as an inhibitor of certain enzymes and signaling pathways. For example, it has been shown to inhibit the activity of protein kinase C, which is involved in various cellular processes such as cell proliferation and differentiation. N-[4-(4-morpholinylmethyl)phenyl]-2-phenoxyacetamide has also been found to inhibit the activation of the NF-κB signaling pathway, which plays a role in inflammation and cancer.
Biochemical and Physiological Effects:
N-[4-(4-morpholinylmethyl)phenyl]-2-phenoxyacetamide has been found to have various biochemical and physiological effects in different studies. For example, it has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to reduce oxidative stress and inflammation in animal models of neurodegenerative diseases. Additionally, N-[4-(4-morpholinylmethyl)phenyl]-2-phenoxyacetamide has been shown to improve cardiac function in animal models of heart failure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[4-(4-morpholinylmethyl)phenyl]-2-phenoxyacetamide in lab experiments is its well-established synthesis method, which allows for consistent and reproducible results. Additionally, N-[4-(4-morpholinylmethyl)phenyl]-2-phenoxyacetamide has been shown to have low toxicity in animal studies, making it a safer alternative to other compounds. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.
Direcciones Futuras
There are several future directions for N-[4-(4-morpholinylmethyl)phenyl]-2-phenoxyacetamide research. One area of interest is its potential in treating cancer, particularly in combination with other anticancer drugs. Another direction is investigating its potential in treating neurodegenerative diseases, such as testing its efficacy in animal models of Alzheimer's and Parkinson's. Additionally, further studies are needed to fully understand its mechanism of action and optimize its therapeutic potential.
Métodos De Síntesis
The synthesis of N-[4-(4-morpholinylmethyl)phenyl]-2-phenoxyacetamide involves the reaction of 4-(4-morpholinylmethyl)aniline with 2-phenoxyacetyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization. This synthesis method has been well-established and has been used in various studies.
Propiedades
IUPAC Name |
N-[4-(morpholin-4-ylmethyl)phenyl]-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c22-19(15-24-18-4-2-1-3-5-18)20-17-8-6-16(7-9-17)14-21-10-12-23-13-11-21/h1-9H,10-15H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMMUBRHZRVVLGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(morpholin-4-ylmethyl)phenyl]-2-phenoxyacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[3-(trifluoromethyl)benzyl]azepane](/img/structure/B5722765.png)
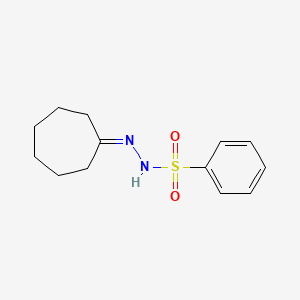

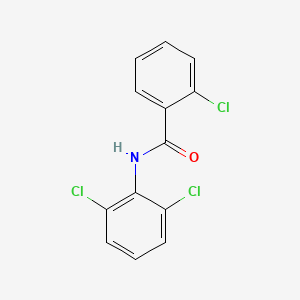


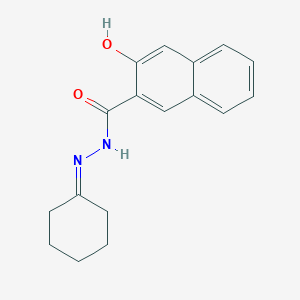
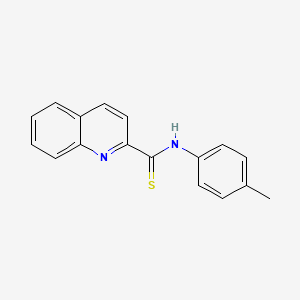
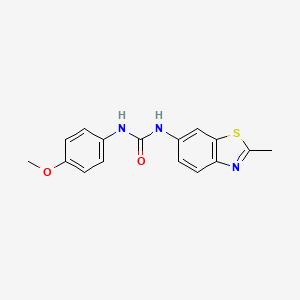

![3,4-dimethoxy-N'-[(4-methoxyphenyl)acetyl]benzohydrazide](/img/structure/B5722837.png)
![2-{2-[(4-methoxyphenyl)(phenyl)methylene]hydrazino}benzoic acid](/img/structure/B5722845.png)